

Application Notes and Protocols: Radium Isotopes in Geological Dating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Radium**

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These application notes provide a comprehensive overview of the principles and methodologies for utilizing **radium** isotopes in geological dating. The protocols outlined below are intended to guide researchers in the application of these techniques for dating a variety of geological materials, primarily focusing on sediments and groundwater.

Introduction to Radium Isotope Dating

Radium isotopes, as part of the uranium and thorium decay series, are powerful tools for dating geological events and materials over timescales ranging from years to millennia. Unlike long-lived parent isotopes, the relatively short half-lives of certain **radium** isotopes make them particularly useful for dating recent geological processes. The primary dating methods involving **radium** are based on the principle of U-series disequilibrium, where the activity of a daughter radionuclide is not equal to the activity of its parent.^[1]

The two most commonly utilized **radium** isotopes in geological dating are:

- **Radium-226** (^{226}Ra): A member of the Uranium-238 (^{238}U) decay series with a half-life of 1600 years.^[2] It is widely used for dating marine and lacustrine sediments, carbonates, and young volcanic rocks.
- **Radium-228** (^{228}Ra): A member of the Thorium-232 (^{232}Th) decay series with a half-life of 5.75 years.^[3] Due to its shorter half-life, it is an excellent tracer for studying modern

processes such as submarine groundwater discharge and the mixing of water masses.

Key Radionuclides and their Properties

The successful application of **radium** isotope dating requires a thorough understanding of the decay chains and half-lives of the relevant isotopes.

Isotope	Parent Nuclide	Half-life	Decay Mode	Daughter Nuclide
^{226}Ra	^{230}Th	1600 years	Alpha	^{222}Rn
^{228}Ra	^{232}Th	5.75 years	Beta	^{228}Ac
^{238}U	Primordial	4.47×10^9 years	Alpha	^{234}Th
^{232}Th	Primordial	1.41×10^{10} years	Alpha	^{228}Ra
^{230}Th	^{234}U	75,380 years	Alpha	^{226}Ra

Applications in Geological Dating

Dating of Sediments with Excess ^{226}Ra

This method is applicable to marine and lacustrine sediments where there is an initial excess of ^{226}Ra relative to its parent, ^{230}Th . This excess ^{226}Ra can be incorporated into sediments through various processes, such as the decay of dissolved ^{230}Th in the water column and subsequent scavenging of ^{226}Ra by settling particles, or through the deposition of biogenic carbonates that preferentially incorporate **radium**.^[4]

The age of a sediment layer can be calculated based on the decay of this "unsupported" or "excess" ^{226}Ra . The fundamental equation for this dating method is:

$$A(t) = A_0 * e^{(-\lambda t)}$$

Where:

- $A(t)$ is the activity of excess ^{226}Ra at time t (the age of the sediment layer).
- A_0 is the initial activity of excess ^{226}Ra at the time of deposition ($t = 0$).

- λ is the decay constant of ^{226}Ra ($\ln(2)$ / half-life).
- t is the age of the sediment layer.

A critical aspect of this method is the accurate determination of the initial excess ^{226}Ra activity (A_0). This is often estimated by extrapolating the ^{226}Ra activity profile in the sediment core back to the sediment-water interface.

$^{228}\text{Ra}/^{226}\text{Ra}$ Dating of Young Groundwater

The ratio of the short-lived ^{228}Ra to the longer-lived ^{226}Ra can be used to determine the "age" or residence time of young groundwater, typically on the order of a few years to a few decades. This method is based on the differential input of these two isotopes from the aquifer matrix into the groundwater. The activity of ^{228}Ra in groundwater decreases with time as it moves away from its source due to its short half-life, while the activity of ^{226}Ra remains relatively constant over this timescale.

The age of the groundwater can be calculated using the following equation:

$$(^{228}\text{Ra} / ^{226}\text{Ra})_t = (^{228}\text{Ra} / ^{226}\text{Ra})_0 * e^{(-\lambda_{228}t)}$$

Where:

- $(^{228}\text{Ra} / ^{226}\text{Ra})_t$ is the activity ratio at time t .
- $(^{228}\text{Ra} / ^{226}\text{Ra})_0$ is the initial activity ratio at the point of recharge.
- λ_{228} is the decay constant of ^{228}Ra .
- t is the age of the groundwater.

Experimental Protocols

Sample Collection

4.1.1 Sediment Core Collection: Sediment cores should be collected using a gravity corer, piston corer, or box corer to minimize disturbance of the sediment layers.[\[5\]](#) Upon retrieval, the core should be sectioned into appropriate intervals (e.g., 1-2 cm) immediately to prevent mixing

and stored in labeled, airtight containers. Samples should be frozen or kept at 4°C to minimize biological activity.

4.1.2 Groundwater Sample Collection: Groundwater samples should be collected from wells after purging a sufficient volume of water to ensure the sample is representative of the aquifer. [1] Samples for **radium** analysis should be collected in clean, acid-washed polyethylene bottles. The samples must be acidified to a pH < 2 with concentrated nitric acid to prevent the adsorption of **radium** onto the container walls.[6]

Sample Preparation

4.2.1 Sediment Sample Preparation:

- Freeze-dry the sediment samples to a constant weight.
- Grind the dried sediment to a fine, homogeneous powder using an agate mortar and pestle.
- Accurately weigh an aliquot of the powdered sediment for analysis.
- For total digestion, a mixture of hydrofluoric, nitric, and perchloric acids is typically used. Alternatively, a lithium metaborate fusion can be employed for complete dissolution.[2]

4.2.2 Water Sample Preparation:

- Filter the acidified water sample through a 0.45 µm filter to remove suspended particles.
- **Radium** is typically pre-concentrated from the large volume of water by co-precipitation with barium sulfate or iron (III) hydroxide.[3]
- Add a known amount of a yield tracer, such as ¹³³Ba, to the sample before co-precipitation to determine the chemical recovery of **radium** during the separation process.

Radium Isotope Measurement

Several analytical techniques can be used to measure the activity of **radium** isotopes. The choice of method depends on the specific isotope, the required sensitivity, and the available instrumentation.

4.3.1 Alpha Spectrometry: Alpha spectrometry is a high-resolution technique suitable for the determination of alpha-emitting **radium** isotopes like ^{226}Ra .

- Principle: **Radium** is chemically separated and purified from the sample matrix and then electrodeposited onto a stainless steel disc or micro-precipitated as a thin layer of barium sulfate.^{[7][8]} The alpha particles emitted from the source are then counted using a silicon surface barrier detector or a PIPS detector. The energy of the alpha particles allows for the identification and quantification of the specific **radium** isotopes.
- Protocol for ^{226}Ra by Alpha Spectrometry:
 - After chemical separation and purification, dissolve the **radium**-containing precipitate.
 - Add a known amount of a ^{225}Ra tracer for yield determination.
 - Electrodeposit the **radium** onto a polished stainless steel disc.
 - Count the disc in an alpha spectrometer for a sufficient time to achieve the desired counting statistics.
 - The activity of ^{226}Ra is determined from the number of counts in the corresponding energy peak, corrected for background, counting efficiency, and chemical yield.

4.3.2 Gamma Spectrometry: Gamma spectrometry is a non-destructive technique that can be used to measure gamma-emitting radionuclides. While ^{226}Ra itself is a weak gamma emitter, its daughter products in the decay chain, such as ^{214}Pb and ^{214}Bi , are strong gamma emitters. ^{228}Ra is a beta emitter, but its daughter, ^{228}Ac , is a strong gamma emitter.

- Principle: The sample is placed in a shielded, high-purity germanium (HPGe) detector. The detector measures the energy of the gamma rays emitted by the sample. The resulting gamma-ray spectrum shows characteristic peaks for different radionuclides, and the area of these peaks is proportional to their activity.
- Protocol for ^{228}Ra by Gamma Spectrometry:
 - Seal the prepared sediment or evaporated water residue sample in an airtight container for at least three weeks to allow for the ingrowth of ^{228}Ac to reach secular equilibrium with

^{228}Ra .

- Place the sealed container in a calibrated geometry on the HPGe detector.
- Acquire a gamma spectrum for a sufficient counting time.
- The activity of ^{228}Ra is determined from the activity of ^{228}Ac , measured from the prominent gamma-ray peaks at 338.3 keV, 911.2 keV, and 969.0 keV.[\[9\]](#)

4.3.3 Liquid Scintillation Counting (LSC): LSC is a versatile technique that can be used to measure both alpha and beta-emitting **radium** isotopes.

- Principle: The **radium**-containing sample is mixed with a scintillation cocktail. The radiation emitted by the **radium** isotopes interacts with the scintillator, producing flashes of light that are detected by photomultiplier tubes.
- Protocol for **Radium** Isotopes by LSC:
 - After chemical separation, the purified **radium** is dissolved in a small volume of a suitable solvent.
 - This solution is then mixed with a water-immiscible scintillation cocktail.
 - The vial is counted in a liquid scintillation counter. Modern counters have pulse-shape analysis capabilities that can distinguish between alpha and beta events.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Typical Activity Concentrations of **Radium** Isotopes in Geological Materials

Material	^{226}Ra Activity (Bq/kg or Bq/L)	^{228}Ra Activity (Bq/kg or Bq/L)	Reference
Marine Sediments	10 - 100 Bq/kg	10 - 100 Bq/kg	[10]
Lacustrine Sediments	20 - 150 Bq/kg	20 - 150 Bq/kg	[11]
Granitic Rocks	40 - 130 Bq/kg	40 - 120 Bq/kg	[12]
Carbonate Rocks	5 - 50 Bq/kg	< 20 Bq/kg	[12]
Seawater	0.5 - 2.0 mBq/L	0.1 - 1.0 mBq/L	[13]
Groundwater	10 mBq/L - >1 Bq/L	10 mBq/L - >1 Bq/L	[14]

Table 2: Effective Dating Ranges of **Radium** Isotope Methods

Dating Method	Isotope(s)	Effective Dating Range	Applicable Materials
Excess ^{226}Ra Dating	^{226}Ra	~100 to 8,000 years	Marine and lacustrine sediments, carbonates
$^{228}\text{Ra}/^{226}\text{Ra}$ Ratio Dating	^{228}Ra , ^{226}Ra	~1 to 30 years	Young groundwater, coastal waters

Visualizations

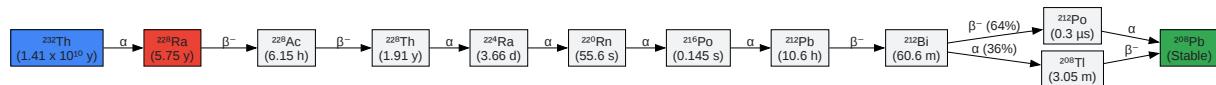
Uranium-238 Decay Series

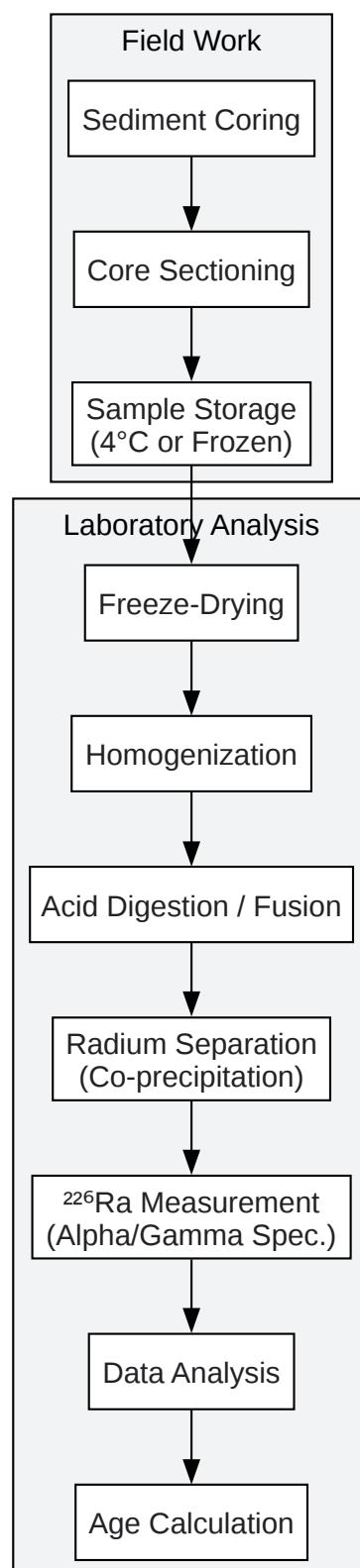


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Caption: Simplified decay chain of Uranium-238 highlighting **Radium-226**.

Thorium-232 Decay Series



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- To cite this document: BenchChem. [Application Notes and Protocols: Radium Isotopes in Geological Dating]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233403#application-of-radium-isotopes-in-geological-dating-methods>

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